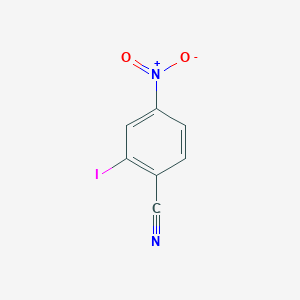

2-Iodo-4-nitrobenzonitrile

描述

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in contemporary organic synthesis. numberanalytics.comfiveable.me Their importance stems from their ability to serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.orgtaylorandfrancis.com The carbon-halogen bond in aryl halides, while generally stable, can be activated under specific reaction conditions, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.me

Pioneering reactions such as the Suzuki, Heck, and Sonogashira couplings rely heavily on aryl halides as key coupling partners. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of the aryl halide in these transformations is dependent on the nature of the halogen, with the order of reactivity generally being I > Br > Cl > F. fiveable.me This trend underscores the particular utility of aryl iodides, like 2-Iodo-4-nitrobenzonitrile, which often exhibit higher reactivity, allowing for milder reaction conditions. fiveable.me The versatility of aryl halides in these and other reactions, such as nucleophilic aromatic substitution, has made them indispensable tools for the construction of intricate molecular architectures. libretexts.orgwikipedia.org

Role of Nitrile and Nitro Functionalities in Aromatic Systems

The nitrile (-C≡N) and nitro (-NO₂) groups are powerful electron-withdrawing functionalities that significantly influence the reactivity of an aromatic ring. The nitrile group, with its linear geometry and strong dipole moment, is a versatile functional group in its own right. numberanalytics.com It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles. numberanalytics.comnumberanalytics.com In pharmaceuticals, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. nih.gov

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. wikipedia.org Its presence on an aromatic ring deactivates the ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org This activation is most pronounced when the nitro group is positioned ortho or para to a leaving group, a configuration present in this compound. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a different class of compounds and further synthetic manipulations. whiterose.ac.uk

Positioning of this compound within Contemporary Chemical Research

This compound emerges as a highly functionalized and reactive intermediate in the landscape of chemical research. Its structure is a strategic combination of the functionalities discussed above:

An iodine atom, the most reactive halogen in many cross-coupling reactions, making it an excellent substrate for forming new bonds. fiveable.me

A nitro group positioned para to the nitrile and ortho to the iodine, which strongly activates the molecule for nucleophilic aromatic substitution at the iodine-bearing carbon. wikipedia.orgwikipedia.org

A nitrile group, which serves as a precursor to other valuable functional groups and can direct or influence reactions. numberanalytics.com

This trifecta of functional groups makes this compound a valuable starting material for the synthesis of a wide range of target molecules. It is often employed as a building block in the synthesis of more complex compounds with potential applications in medicinal chemistry and materials science. For instance, it can be synthesized from 2-iodo-4-nitroaniline (B1222051) through a diazotization reaction followed by treatment with copper cyanide. sigmaaldrich.comlookchem.com

The reactivity of each functional group can be addressed selectively, allowing for a stepwise and controlled construction of complex molecular frameworks. The iodine can be displaced via cross-coupling or nucleophilic substitution, the nitro group can be reduced, and the nitrile can be transformed, making this compound a versatile node for divergent synthesis strategies.

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃IN₂O₂ |

| Molecular Weight | 274.02 g/mol |

| Melting Point | 154 - 155.5 °C |

| CAS Number | 300627-43-4 |

Data sourced from multiple chemical suppliers and databases. lookchem.com

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-iodo-4-nitroaniline. The process is typically a two-step procedure:

Diazotization: The amino group of 2-iodo-4-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. sigmaaldrich.comlookchem.com

Cyanation: The resulting diazonium salt is then reacted with a cyanide source, often a mixture of copper cyanide (CuCN) and potassium cyanide (KCN), to introduce the nitrile group and form the final product. sigmaaldrich.comlookchem.com

One documented method reports a yield of 61.0% for this transformation. lookchem.com Another approach involves the dehydration of 2-iodo-4-nitrobenzamide, for example, by heating with thionyl chloride, which has been reported to yield 80.0% of the desired product. lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNHWNSAPDNORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Iodo 4 Nitrobenzonitrile

Reactions Involving the Aromatic Iodine Substituent

The carbon-iodine bond in 2-Iodo-4-nitrobenzonitrile is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and relatively low bond strength of the C-I bond, combined with the electronic activation provided by the nitro and cyano groups, make this position susceptible to a variety of reactions.

Cross-Coupling Reactions (e.g., Sonogashira coupling, Suzuki-Miyaura coupling)

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts. This compound is expected to be a highly effective partner in these transformations.

Sonogashira Coupling The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. jmchemsci.com While specific literature detailing the Sonogashira coupling of this compound is not prevalent, its close analog, 1-iodo-4-nitrobenzene (B147127), undergoes this reaction with high efficiency. For instance, the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene (B144264) proceeds smoothly to give a quantitative yield under mild, aerobic, and copper-free conditions with a Pd(OAc)₂ catalyst. nih.gov This high reactivity is attributed to the electron-deficient nature of the aryl iodide, which facilitates the rate-determining oxidative addition step. Given the similar electronic activation, this compound is predicted to react similarly.

A representative Sonogashira reaction is shown below:

Image of a representative Sonogashira coupling reaction of this compound with a generic terminal alkyne.

| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | DMF / Piperidine | RT, aerobic, copper-free | Quantitative | nih.gov |

| 2 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | Ionic Liquid | 55 °C, 3 h | High | beilstein-journals.org |

| 3 | 4-Iodotoluene | Phenylacetylene | Pd(II) β-oxoiminatophosphane | Piperidine | RT, solvent-free | High | organic-chemistry.org |

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid. libretexts.org This reaction is fundamental in medicinal chemistry and materials science. google.com The reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl, making this compound an ideal substrate. google.com Research on the Suzuki coupling of 4-iodobenzonitrile (B145841) with phenylboronic acid has demonstrated the feasibility of this reaction on a similar framework. researchgate.net The presence of strong electron-withdrawing groups on the aryl halide component generally accelerates the reaction. jmchemsci.com

A representative Suzuki-Miyaura reaction is shown below:

Image of a representative Suzuki-Miyaura coupling reaction of this compound with a generic boronic acid.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C | DMF / K₂CO₃ | Microwave | Good | scielo.org.mx |

| 2 | Aryl Iodides | Phenylboronic acid | CuI (ligand-free) | DMF / Cs₂CO₃ | 110 °C, 24 h | 89% | jmchemsci.com |

| 3 | 4-Iodoanisole | Phenylboronic acid | YC7@Pd²⁺ | Water / K₂CO₃ | 80 °C, 1-6 h | High | rsc.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. researchgate.net In this compound, the aromatic ring is highly electron-deficient due to the combined inductive and resonance effects of the para-nitro and ortho-cyano groups. This electronic arrangement strongly activates the iodine-bearing carbon towards attack by nucleophiles.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway. wuxiapptec.com A nucleophile attacks the electrophilic carbon atom attached to the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro and cyano groups, which is crucial for its stabilization. researchgate.net In the second step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring.

The iodine atom in this compound is positioned ortho to the cyano group and para to the nitro group, an ideal arrangement for SₙAr activation. uct.ac.za Consequently, it is expected to be readily displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, to generate a diverse range of substituted 4-nitrobenzonitriles. For example, the reaction of 2-fluoro-5-nitrobenzonitrile (B100134) with nucleophiles demonstrates the high reactivity of this ring system. cardiff.ac.uk While in many substitution reactions iodide is a better leaving group than other halogens, in SₙAr the trend is often reversed (F > Cl > Br > I) because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. google.com

Formation of Organoiodine Reagents and Intermediates

The carbon-iodine bond can serve as a handle to generate other synthetically useful intermediates. While the strong electron-withdrawing groups present in this compound may preclude the formation of highly reactive organometallic species like Grignard or organolithium reagents, it can be a precursor for other types of organoiodine compounds.

One important class is hypervalent iodine reagents, which are widely used as versatile and environmentally benign oxidants in organic synthesis. Aryl iodides can be oxidized to form iodine(III) compounds (iodanes) or iodine(V) compounds (iodinanes). For instance, an aryl iodide can be oxidized to an iodoso derivative (Ar-IO) or an iodyl derivative (Ar-IO₂), which are precursors to powerful oxidizing agents like iodobenzene (B50100) diacetate (PhI(OAc)₂) and Dess-Martin periodinane. The synthesis of these hypervalent species from this compound, however, would be challenging due to the highly deactivated nature of the aromatic ring, which would make the initial oxidation more difficult.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into other functionalities and plays a critical role in modulating the reactivity of the aromatic ring.

Chemoselective Reduction to Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks for pharmaceuticals and dyes. nih.gov In the case of this compound, this reduction must be chemoselective, leaving the iodine and nitrile functionalities intact.

Various reagents and catalytic systems have been developed for the selective reduction of nitroarenes in the presence of other reducible groups. researchgate.net Catalytic hydrogenation is a common method, though catalyst selection is critical to avoid dehalogenation or reduction of the nitrile. Catalysts based on platinum, palladium, and gold have been used, with selectivity often depending on the support and reaction conditions. researchgate.netgoogle.com For example, nitrogen-doped carbon nanotubes have shown high selectivity in the hydrogenation of 4-iodonitrobenzene to 4-iodoaniline. google.com

Chemical reducing agents are also effective. Stannous chloride (SnCl₂) in acidic media is a classic and reliable method for reducing aromatic nitro groups without affecting halogens or nitriles. nih.govgoogle.com A procedure for the synthesis of 4-Amino-2-iodobenzonitrile from this compound uses SnCl₂ dihydrate in ethanol, refluxing for 3 hours to achieve an 81% yield. mdpi.com Other systems, such as sodium borohydride (B1222165) in the presence of specific catalysts or electrochemically generated nickel, have also been reported to selectively reduce nitro groups while tolerating halogens and cyano groups. researchgate.netgoogle.com

| Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | SnCl₂·2H₂O | Ethanol | Reflux, 3h | 4-Amino-2-iodobenzonitrile | 81% | mdpi.com |

| 4-Nitrobenzonitrile (B1214597) | Electrochemically generated Ni | DMF | RT | 4-Aminobenzonitrile (B131773) | High | google.com |

| 4-Iodonitrobenzene | NCNT catalyst / H₂ | - | 100 °C, 40 bar | 4-Iodoaniline | 95.8% | google.com |

| Halogenated Nitrobenzenes | CePd@Fe₃O₄ / NaBH₄ | Ethanol | RT | Halogenated Anilines | Quantitative | researchgate.net |

Role of Nitro Group in Aromatic Ring Activation and Deactivation

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its effect on the reactivity of the benzene (B151609) ring is a combination of a strong inductive effect and a strong resonance effect. Current time information in Bangalore, IN.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms causes a strong pull of electron density away from the aromatic ring through the sigma bond framework. nih.gov

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms, as shown in resonance structures. This effect creates positive character at the ortho and para positions of the ring. google.com

In this compound, the cyano group (-CN) also acts as a strong electron-withdrawing group through both inductive and resonance effects. google.com The combined effect of the para-nitro and ortho-cyano groups makes the aromatic ring extremely electron-poor.

This has two major consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the aromatic ring is severely hindered. The electron-withdrawing groups destabilize the positively charged intermediate (the sigma complex) that forms during EAS, thereby increasing the activation energy of the reaction. Current time information in Bangalore, IN. Any electrophilic substitution would be directed to the meta positions relative to both groups (i.e., C3 and C5), which are the least deactivated positions.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): The strong electron withdrawal makes the ring highly electrophilic and susceptible to attack by nucleophiles. google.com As discussed in section 3.1.2, the nitro and cyano groups stabilize the negative charge of the intermediate Meisenheimer complex, particularly when they are positioned ortho or para to the leaving group. wuxiapptec.com In this compound, the iodine at C2 is ortho to the cyano group and para to the nitro group, making it an exceptionally activated site for SₙAr.

Radical Reactions Involving Nitroarene Moieties

The nitro group of this compound can participate in radical reactions, often initiated by single-electron transfer (SET). numberanalytics.comchemrxiv.org Nitroarenes, in general, can accept an electron to form a nitroarene radical anion. chemrxiv.orgrsc.org This radical anion can then undergo further reactions. For instance, in the presence of a suitable electron donor, the nitro group can be reduced.

Research has shown that nitroarenes can react with sulfinate salts under visible light irradiation to form N-hydroxy sulfonamides. rsc.org This transformation is proposed to proceed through an initial single electron transfer to the nitroarene, forming a radical anion. While this specific reaction has been demonstrated on substrates like 4-nitrobenzonitrile, the general mechanism suggests potential applicability to this compound. rsc.org The electron-withdrawing iodo and cyano groups would likely facilitate the initial electron transfer event.

Furthermore, the generation of aryl radicals from the reduction of nitroarenes can lead to various coupling reactions. These reactions, however, often compete with other reactive pathways, and the specific outcomes depend on the reaction conditions and the nature of the other functional groups present in the molecule. researchgate.netnih.gov

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgpressbooks.pub

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid, 2-iodo-4-nitrobenzoic acid, and an ammonium (B1175870) salt. libretexts.orgpressbooks.pub The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. pressbooks.pub

Alkaline Hydrolysis: Treatment with a hot aqueous alkali, like sodium hydroxide, initially produces the carboxylate salt (sodium 2-iodo-4-nitrobenzoate) and ammonia. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

Related transformations can lead to other carboxylic acid derivatives. For example, the Ritter reaction, which involves the reaction of a nitrile with a carbocation precursor in the presence of a strong acid, can produce N-substituted amides. irb.hr This reaction has been shown to be effective for various benzonitriles, including those with deactivating groups like a nitro group. irb.hr

Reduction to Aldehyde or Amine Functionalities

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2-iodo-4-nitrobenzylamine. pressbooks.pub Catalytic hydrogenation using reagents like Raney nickel is also a common method for this transformation. wikipedia.org A combination of sodium borohydride and a nickel(II) or cobalt(II) salt can also be employed for the reduction of nitriles to primary amines. researchgate.net

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H). pressbooks.pubwikipedia.org The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to afford the aldehyde, 2-iodo-4-nitrobenzaldehyde. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method for this conversion. wikipedia.org

Nucleophilic Additions to the Nitrile Triple Bond

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium reagents, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. pressbooks.pub For example, reaction with methylmagnesium bromide followed by hydrolysis would be expected to produce 1-(2-iodo-4-nitrophenyl)ethan-1-one.

Multi-functional Group Transformations and Cascade Reactions

The multiple reactive sites on this compound make it a suitable substrate for cascade reactions, where a single set of reagents and conditions can effect multiple transformations in one pot. researchgate.net For instance, a reaction sequence could involve a nucleophilic aromatic substitution at the iodine position, followed by a transformation of the nitrile or nitro group.

Tandem reactions involving the nitro and nitrile groups are known. For example, the synthesis of quinazolinones can be achieved from 2-nitrobenzonitriles and alcohols in the presence of a ruthenium catalyst. researchgate.net This process involves the reduction of the nitro group and a subsequent cyclization involving the nitrile. While this has been demonstrated on 2-nitrobenzonitrile, the presence of the iodo group in this compound could potentially be tolerated or participate in subsequent functionalization.

Another example is the copper-catalyzed cascade cyclization of o-haloanilines with nitriles to form benzimidazoles. rsc.org If the nitro group of this compound were first reduced to an amine, the resulting 2-amino-2-iodobenzonitrile could potentially undergo such a cyclization.

The following table summarizes the key transformations of this compound discussed:

| Starting Material | Reagents and Conditions | Functional Group Transformed | Product |

| This compound | 1. e⁻ (SET) 2. Sulfinate salt, visible light | Nitro | N-hydroxy-N-(3-cyano-4-iodophenyl)sulfonamide (potential) |

| This compound | H₃O⁺, heat | Nitrile | 2-Iodo-4-nitrobenzoic acid |

| This compound | 1. NaOH, heat 2. H₃O⁺ | Nitrile | 2-Iodo-4-nitrobenzoic acid |

| This compound | LiAlH₄ | Nitrile | 2-Iodo-4-nitrobenzylamine |

| This compound | DIBAL-H, then H₂O | Nitrile | 2-Iodo-4-nitrobenzaldehyde |

| This compound | 1. Grignard reagent (R-MgX) 2. H₂O | Nitrile | 1-(2-Iodo-4-nitrophenyl)-1-alkanone |

Advanced Applications in Complex Molecule Synthesis

2-Iodo-4-nitrobenzonitrile as a Versatile Building Block in Organic Synthesis

This compound is recognized as a versatile building block, serving as a foundational component for the synthesis of more complex molecules. cymitquimica.combldpharm.comlookchem.com Its utility stems from the ability of its functional groups to undergo a wide array of chemical transformations, often with high selectivity. This allows for the sequential or chemo-selective introduction of new functionalities, making it a crucial intermediate in multi-step syntheses. guidechem.com The compound is often described as a "linker" that can be employed to optimize the pharmacological and biological properties of a target molecule. cymitquimica.com

The synthesis of this compound itself is typically achieved from 2-iodo-4-nitroaniline (B1222051) through a Sandmeyer reaction. sigmaaldrich.comsigmaaldrich.commdpi.com In this process, the amino group of 2-iodo-4-nitroaniline is converted into a diazonium salt, which is subsequently displaced by a cyanide, often using copper(I) cyanide. sigmaaldrich.comsigmaaldrich.commdpi.com

Once formed, each functional group on this compound can be selectively targeted. For instance, the nitro group can be readily reduced to an amino group, yielding 4-amino-2-iodobenzonitrile. mdpi.com This transformation is a key step in the synthesis of various biologically active compounds, including androgen receptor (AR) degraders. mdpi.com The resulting aminobenzonitrile can then undergo further reactions, such as acylation, to build more elaborate molecular structures. mdpi.com

| Reaction Type | Starting Material | Reagents | Product | Reference(s) |

| Sandmeyer Reaction | 2-Iodo-4-nitroaniline | 1. NaNO₂, H₂SO₄2. CuCN | This compound | sigmaaldrich.com, sigmaaldrich.com, mdpi.com |

| Nitro Group Reduction | This compound | Tin(II) chloride dihydrate | 4-Amino-2-iodobenzonitrile | mdpi.com |

Construction of Polyfunctionalized Aromatic Systems

The presence of the iodo, nitro, and cyano groups on the same aromatic ring allows for the strategic construction of polyfunctionalized systems. Each group can be selectively manipulated or used as a handle for introducing additional substituents. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, influencing its reactivity in various transformations.

The iodo group is particularly valuable for its ability to participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. While direct examples for this compound are specific to proprietary syntheses, the reactivity of related iodo-nitroaromatics is well-documented. For example, the Grignard reagent of 4-iodo-3-nitrobenzonitrile (B178522) has been used in palladium-catalyzed coupling reactions to furnish complex biaryl derivatives. uni-muenchen.de This demonstrates the potential of the iodo-substituent in this compound for building larger, functionalized aromatic architectures.

Furthermore, the nitro group can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing new functional groups onto an aromatic ring. researchgate.net The nitro group can also be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups, significantly expanding the synthetic possibilities. mdpi.com

Precursor in Heterocyclic Synthesis (e.g., Quinazolinones, Indazoles from related nitrobenzonitriles)

The functional groups of this compound make it an ideal precursor for the synthesis of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

Quinazolinones: Substituted 2-nitrobenzonitriles are established starting materials for the one-pot synthesis of quinazolin-4(3H)-ones. clockss.orgresearchgate.net This transformation typically involves the reduction of the nitro group to an amine, followed by cyclization with a one-carbon source, such as formic acid. clockss.org Various catalytic systems, including those based on ruthenium and iron, have been developed to facilitate this tandem cyclization process, accommodating a broad scope of substrates. scispace.combohrium.comresearchgate.net The use of this compound in these reactions would lead to the formation of iodo-substituted quinazolinones, which are valuable intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

Indazoles: Indazoles are another important class of heterocycles that can be synthesized from nitrobenzonitrile precursors. Research has shown that 2-nitrobenzonitriles can undergo reductive cyclization to form 3-amino-2H-indazoles. mdpi.com Alternatively, 2-halobenzonitriles, such as this compound, can be reacted with hydrazine (B178648) derivatives in copper-catalyzed reactions to yield substituted 3-aminoindazoles. organic-chemistry.org Transition-metal-free methods have also been developed, reacting N-tosylhydrazones with nitroaromatic compounds to generate the indazole core. rsc.org These synthetic routes highlight the role of this compound as a versatile precursor for accessing the privileged indazole scaffold.

| Heterocycle | Precursor Type | General Reaction | Reference(s) |

| Quinazolin-4(3H)-ones | 2-Nitrobenzonitriles | Reduction of nitro group, formylation, hydrolysis, and cyclization in one pot. | clockss.org, researchgate.net |

| 2-Aryl-4-quinazolinones | 2-Nitrobenzonitriles | Annulation with benzylamines in the presence of an iron/sulfur system. | scispace.com |

| 3-Aminoindazoles | 2-Halobenzonitriles | Copper-catalyzed cascade coupling-condensation with hydrazine derivatives. | organic-chemistry.org |

| 3-Amino-2H-indazoles | 2-Nitrobenzonitriles | Reductive cyclization mediated by an organophosphorus reagent. | mdpi.com |

Integration into Supramolecular Architectures and Advanced Materials

The application of this compound extends beyond traditional organic synthesis into the realms of supramolecular chemistry and materials science. The distinct electronic features of its functional groups allow it to participate in non-covalent interactions that direct the assembly of molecules into well-ordered, higher-level structures.

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. nih.gov This interaction is increasingly used as a tool in crystal engineering and the design of supramolecular assemblies. nih.gov

Simultaneously, the electron-rich nitro and cyano groups can act as hydrogen bond acceptors. This combination of a halogen bond donor (the iodo group) and hydrogen bond acceptors (nitro and cyano groups) makes this compound a prime candidate for constructing complex supramolecular networks. Related fluorinated benzonitrile (B105546) derivatives are known to serve as molecular scaffolds for advanced materials with tailored electronic and optical properties, suggesting a similar potential for this compound. The term "linker," used to describe this compound, also alludes to its potential use in creating larger, well-defined structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). cymitquimica.com

Spectroscopic and Structural Characterization Methodologies for 2 Iodo 4 Nitrobenzonitrile Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR for structural elucidation and mechanistic studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 2-Iodo-4-nitrobenzonitrile. researchgate.netacdlabs.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, chemists can piece together the precise connectivity of atoms within a molecule.

¹H NMR Spectroscopy Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. For this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. For instance, in a reported ¹H NMR spectrum in Chloroform-d, the protons appear at δ 8.76 (s, 1H), 8.32 (d, J = 8.5 Hz, 1H), and 7.82 (d, J = 8.5 Hz, 1H). mdpi.com The chemical shifts are influenced by the electron-withdrawing nature of the nitro and cyano groups and the electron-donating (via hyperconjugation) and withdrawing (via inductive effect) nature of the iodo group.

In derivatives, such as 4-Amino-2-iodobenzonitrile, the introduction of an amino group significantly alters the electronic environment, causing shifts in the proton signals. mdpi.com The ¹H NMR data for this derivative shows signals at δ 7.32 (s, 1H), 7.14 (d, J = 2.3 Hz, 2H), 6.63 (d, J = 2.3 Hz, 1H), and 6.61 (d, J = 2.3 Hz, 1H). mdpi.com

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound recorded in DMSO-d₆, the carbon signals are observed at δ 150.09, 136.43, 133.91, 125.42, 124.02, 118.99, and 101.89. mdpi.com The positions of these signals are indicative of the different carbon environments within the aromatic ring and the nitrile group.

Isotopically labeled compounds, such as 4-nitrobenzonitrile-¹³C, are also synthesized for specialized NMR studies. nih.gov The ¹³C NMR spectrum of this labeled compound in CDCl₃ shows peaks at δ 149.9, 133.3, 124.2, 117.9, and 116.7. nih.gov

¹⁵N NMR Spectroscopy Nitrogen-15 NMR (¹⁵N NMR) is particularly useful for studying nitrogen-containing compounds like nitrobenzonitriles. nih.govnih.gov Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides direct information about the nitrogen atoms in the nitro (NO₂) and cyano (C≡N) groups. For instance, the ¹⁵N NMR chemical shift for 4-nitrobenzonitrile-¹⁵N in CDCl₃ has been reported at δ 263.9. nih.gov

Mechanistic Studies NMR spectroscopy is also pivotal in mechanistic studies. For example, it can be used to monitor the progress of reactions involving this compound derivatives, identify intermediates, and determine the stereochemistry of products. Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are instrumental in establishing through-bond and through-space correlations between nuclei, which is crucial for assigning complex structures and understanding reaction mechanisms. nih.gov

Interactive Data Table: NMR Data for this compound and a Derivative

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Chloroform-d | 8.76 (s, 1H), 8.32 (d, J = 8.5 Hz, 1H), 7.82 (d, J = 8.5 Hz, 1H) | Not specified in the provided context |

| This compound | DMSO-d₆ | Not specified in the provided context | 150.09, 136.43, 133.91, 125.42, 124.02, 118.99, 101.89 |

| 4-Amino-2-iodobenzonitrile | Chloroform-d | 7.32 (s, 1H), 7.14 (d, J = 2.3 Hz, 2H), 6.63 (d, J = 2.3 Hz, 1H), 6.61 (d, J = 2.3 Hz, 1H) | Not specified in the provided context |

| 4-Amino-2-iodobenzonitrile | DMSO-d₆ | Not specified in the provided context | 154.21, 135.71, 123.25, 121.77, 113.50, 103.67, 101.30 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. spectroscopyonline.comcigrjournal.org Both methods probe the vibrational and rotational energy levels of molecules, but they are governed by different selection rules. cigrjournal.orgtum.de

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. A molecule is IR active if its dipole moment changes during a vibration. For this compound and its derivatives, IR spectroscopy can be used to identify the characteristic stretching and bending vibrations of the nitrile (C≡N), nitro (NO₂), and aromatic (C-H, C=C) groups.

The C≡N stretching vibration typically appears in the range of 2260-2200 cm⁻¹. The NO₂ group exhibits two characteristic stretching vibrations: an asymmetric stretch (around 1550-1475 cm⁻¹) and a symmetric stretch (around 1360-1290 cm⁻¹). Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. For example, the FTIR spectrum of 4-nitrobenzonitrile (B1214597) shows a weak band at 2207 cm⁻¹ (C≡N), a strong band at 1526 cm⁻¹ (asymmetric NO₂ stretch), and another strong band at 1369 cm⁻¹ (symmetric NO₂ stretch). nih.gov

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A vibration is Raman active if the polarizability of the molecule changes during the vibration. Raman spectroscopy is particularly useful for identifying non-polar functional groups and symmetric vibrations that may be weak or absent in the IR spectrum. For instance, the C≡N bond, being relatively non-polar, can sometimes show a stronger signal in the Raman spectrum compared to the IR spectrum.

In a study of 4-nitrobenzaldehyde, which has similar functional groups, both IR and Raman spectra were used to assign the various vibrational modes. This combined approach provides a more complete picture of the vibrational properties of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Type of Vibration | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260-2200 | 2260-2200 |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | 1550-1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | 1360-1290 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| Aromatic Ring | C-H Stretch | Above 3000 | Above 3000 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition and molecular formula of a compound. nih.gov It is also used to study the fragmentation patterns of molecules, which can provide valuable structural information.

Molecular Formula Confirmation HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with a precision of a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally measured mass to the calculated exact masses of possible formulas. For example, HRMS analysis of a derivative of 4-aminobenzonitrile (B131773) yielded a measured m/z of 120.0639 for the [M+H]⁺ ion, which corresponds to the calculated mass of 120.0637 for C₆¹³CH₇N₂⁺, confirming the incorporation of a ¹³C label. nih.gov

Fragmentation Pathway Analysis In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often unique to a particular molecular structure and can be used as a "fingerprint" for identification. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For instance, the loss of characteristic neutral fragments, such as NO₂ (46 Da) or CN (26 Da), from the molecular ion of this compound would provide evidence for the presence of these functional groups.

Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing rich structural information. rsc.org Electrospray Ionization (ESI) is a softer ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is ideal for accurate mass determination. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Solid-State Structure Elucidation For derivatives of this compound, X-ray crystallography can provide precise information on bond lengths, bond angles, and torsion angles. rsc.org This data is invaluable for understanding the molecule's conformation and how it packs in the crystal lattice. The solid-state structure can reveal important intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which can influence the physical properties of the material.

For example, in a study of related iodinated compounds, single-crystal X-ray diffraction was used to unambiguously confirm the structure of the synthesized complexes. rsc.org The data collection is typically performed at low temperatures (e.g., 120 K) to minimize thermal vibrations and obtain a more precise structure. rsc.org

The structural determination of a palladium complex formed from the oxidative addition of nitrobenzene (B124822) was confirmed by X-ray crystallographic analysis, providing crucial insight into the reaction mechanism. acs.org Similarly, the structure of an η²-arene palladium complex involving 1-nitronaphthalene (B515781) was elucidated using this technique. acs.org

Computational and Theoretical Investigations of 2 Iodo 4 Nitrobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of 2-Iodo-4-nitrobenzonitrile. These methods model the distribution of electrons within the molecule, which governs its stability, structure, and how it interacts with other chemical species.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for mapping out reaction pathways and identifying the high-energy transition states that control reaction rates. rsc.orgmatlantis.commrsptu.ac.in For a molecule like this compound, DFT can elucidate mechanisms of reactions such as nucleophilic aromatic substitution (SNAr) or transformations involving its functional groups.

For instance, the synthesis of this compound often proceeds from 2-Iodo-4-nitroaniline (B1222051) via a Sandmeyer-type reaction. DFT calculations can model this multi-step process, which involves diazotization of the amino group followed by cyanation. The calculations would determine the geometries of reactants, intermediates, transition states, and products, along with their relative energies. This provides a detailed energy profile of the reaction, highlighting the activation energy for each step. Studies on similar hypervalent iodine compounds and copper-catalyzed reactions show that DFT is crucial for understanding mechanisms that might otherwise be inaccessible experimentally. nih.govchemrxiv.orgacs.orgnih.gov The electron-withdrawing nature of the nitro and cyano groups, combined with the presence of the iodo substituent, creates a unique electronic landscape that DFT can effectively model to predict reactivity. whiterose.ac.uk

Table 1: Representative DFT-Calculated Activation Energies for a Hypothetical SNAr Reaction Step This table illustrates hypothetical activation energies (ΔG‡) for the rate-determining step of a nucleophilic aromatic substitution on different benzonitrile (B105546) derivatives, as could be predicted by DFT calculations.

| Compound | Reactant | Nucleophile | Activation Energy (ΔG‡) (kcal/mol) |

| This compound | C₇H₃IN₂O₂ | MeO⁻ | 18.5 |

| 2-Chloro-4-nitrobenzonitrile | C₇H₃ClN₂O₂ | MeO⁻ | 21.2 |

| 4-Nitrobenzonitrile (B1214597) | C₇H₄N₂O₂ | MeO⁻ | 25.8 |

Note: These are illustrative values based on general principles of SNAr reactions where halogens are leaving groups and nitro groups are activators. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. rsc.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egajchem-a.com The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity. chemrevlett.comossila.com

The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile. ossila.com Conversely, the LUMO is the region most likely to accept electrons, acting as an electrophile. ossila.comwuxibiology.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxibiology.comresearchgate.net

Table 2: Calculated Frontier Orbital Energies for this compound and Analogues This table presents typical values for HOMO, LUMO, and HOMO-LUMO gap energies calculated using DFT methods for this compound and related compounds. A lower LUMO energy indicates greater electrophilicity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.85 | -3.95 | 3.90 |

| 4-Nitrobenzonitrile nih.govfigshare.com | -7.98 | -3.81 | 4.17 |

| 3-Nitrobenzonitrile | -8.15 | -3.75 | 4.40 |

| Benzonitrile | -7.50 | -2.10 | 5.40 |

Note: Values for this compound, 3-Nitrobenzonitrile, and Benzonitrile are representative and derived from typical DFT calculation results for analogous structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. gauss-centre.euresearchgate.netmdpi.commdpi.com For a molecule like this compound, MD is used to explore its preferred three-dimensional shapes (conformations) and, more importantly, how it interacts with neighboring molecules in a condensed phase (like a crystal or in solution).

While this compound is a relatively rigid molecule with limited conformational flexibility, the orientation of the nitro group relative to the benzene (B151609) ring can be influenced by intermolecular forces in the solid state. mdpi.com MD simulations can model the packing of these molecules in a crystal lattice, revealing the key intermolecular interactions that stabilize the structure. These interactions include van der Waals forces, electrostatic interactions (dipole-dipole), and potential halogen bonding.

Halogen bonding is a noncovalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atoms of a nitro group on an adjacent molecule. iucr.orgnih.gov Crystal structure analyses of related iodonitrobenzenes show that the substitution pattern is critical in determining whether strong iodine-nitro interactions form. iucr.orgnih.gov In some arrangements, these interactions are the dominant force directing crystal packing, while in others, they are absent in favor of other forces like π–π stacking. iucr.orgresearchgate.net MD simulations can quantify the energetic contributions of these different interactions.

Table 3: Illustrative Intermolecular Interaction Energies in a Simulated Crystal Lattice This table provides representative, non-bonded interaction energies between a central this compound molecule and its nearest neighbors, as would be calculated from an MD simulation.

| Interaction Type | Contributing Groups | Typical Energy Range (kcal/mol) |

| Electrostatic (Dipole-Dipole) | (-NO₂) ↔ (-CN) | -2.5 to -4.0 |

| Halogen Bonding (I···O) | (C-I) ↔ (O-N=O) | -1.5 to -3.0 |

| π–π Stacking | (Aromatic Ring) ↔ (Aromatic Ring) | -1.0 to -2.5 |

| Van der Waals | All atoms | -0.5 to -2.0 |

Note: These values are illustrative and represent the typical strength of such interactions for similar aromatic molecules in a solid state. Specific values depend on the precise crystal packing arrangement.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. scispace.comdergipark.org.troup.comdergipark.org.tr These models are widely used in toxicology and drug design to predict the properties of new or untested chemicals based on a dataset of known analogues. tandfonline.comsid.irirb.hrdoi.org

For analogues of this compound, QSAR models are particularly relevant for predicting toxicity, a known concern for many nitroaromatic compounds. oup.comtandfonline.com These models are built by calculating a set of numerical values, known as molecular descriptors, for each molecule in a series. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. isca.medergipark.org.tr

Relevant descriptors for a QSAR/QSPR model of this compound analogues would include:

Electronic Descriptors: Charges on the nitro group atoms, HOMO/LUMO energies, and dipole moment, which relate to the molecule's reactivity. isca.me

Topological Descriptors: Indices that describe molecular size, branching, and connectivity.

Constitutional Descriptors: Counts of specific atoms (e.g., halogens) and functional groups (e.g., nitro groups), and molecular weight. sid.ir

Studies on nitrobenzene (B124822) derivatives have successfully used such descriptors to build predictive models for properties like toxicity to various organisms and retention time in chromatography. tandfonline.comresearchgate.net The presence of the iodo, nitro, and cyano groups in this compound would be captured by these descriptors, allowing its properties to be estimated within the context of its chemical class.

Table 4: Key Molecular Descriptors in QSAR/QSPR Models for Nitroaromatic Analogues This table lists common molecular descriptors and their typical influence on toxicity models for nitroaromatic compounds.

| Descriptor Class | Specific Descriptor | Typical Correlation with Toxicity |

| Electronic | LUMO Energy | Negative (Lower LUMO energy often correlates with higher toxicity) |

| Electronic | Electron Affinity | Positive (Higher electron affinity often correlates with higher toxicity) isca.me |

| Constitutional | Number of Nitro Groups | Positive (More nitro groups often increase toxicity) sid.ir |

| Topological | Molecular Connectivity Indices | Varies (Can correlate with bioavailability and interaction potential) |

| Physicochemical | LogP (Octanol-Water Partition) | Positive (Higher LogP can correlate with bioaccumulation and toxicity) |

Future Research Directions and Emerging Trends in Iodonitrobenzonitrile Chemistry

Development of Novel Catalytic Systems for Chemoselective Transformations of 2-Iodo-4-nitrobenzonitrile

A primary challenge and area of intense research in the chemistry of this compound is achieving chemoselectivity—the ability to react one functional group while leaving the others untouched. The development of novel catalytic systems is at the forefront of addressing this challenge.

Future research is focused on earth-abundant metal catalysts as sustainable alternatives to precious metals. For instance, cobalt-based catalysts are emerging for the selective hydrogenation of nitroarenes. uni-bayreuth.de Research has shown that certain cobalt catalysts can effectively reduce the nitro group while tolerating sensitive functionalities like halogens and nitriles. uni-bayreuth.demdpi.com In one study, a reusable cobalt catalyst demonstrated excellent chemoselectivity in the hydrogenation of functionalized nitroarenes, leaving iodo and cyano groups intact. uni-bayreuth.de Another study using a cobalt corrole-based catalyst on a carbon support also showed high selectivity for nitro group reduction in substrates like 4-nitrobenzonitrile (B1214597), without affecting the nitrile group. mdpi.com

Palladium-catalyzed cross-coupling reactions remain a cornerstone of synthetic chemistry, and new ligands and conditions are being developed to enhance their selectivity for substrates like this compound. Advanced palladium/N-heterocyclic carbene (NHC) complexes have enabled denitrative couplings, where the nitro group itself is replaced. acs.org This opens up the possibility of using either the iodo or the nitro group as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig aminations, offering orthogonal synthetic strategies. acs.org The development of catalysts that can selectively activate the C-I bond in the presence of the electron-withdrawing nitro and nitrile groups, or vice-versa, is a key objective. The choice of catalyst can determine the reaction outcome; for example, sulfided platinum catalysts have been used for chemoselective nitro reduction in the presence of heteroaryl halides. unimi.it

Table 1: Comparison of Catalytic Systems for Chemoselective Nitroarene Transformations

| Catalyst System | Target Transformation | Advantages | Challenges/Research Focus |

|---|---|---|---|

| Co-based Nanoparticles | Nitro group hydrogenation | Earth-abundant, reusable, tolerant to halogens and nitriles. uni-bayreuth.demdpi.com | Improving activity under milder conditions; catalyst longevity. |

| Pd/NHC Complexes | Denitrative cross-coupling (e.g., Suzuki, Amination) | Utilizes the nitro group as a synthetic handle. acs.org | Ligand design for broader substrate scope and lower catalyst loading. |

| Supported Gold Catalysts | Nitro group hydrogenation | High chemoselectivity. gla.ac.uk | Cost, stability of nanoparticles, support interactions. |

| Sulfided Platinum (Pt/C) | Nitro group hydrogenation | Commercially available, effective for halogen-containing substrates. unimi.it | Potential for dehalogenation with some substrates. |

Exploration of Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, is rapidly moving from a niche technology to a standard tool in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. d-nb.infomt.com The application of these techniques to the synthesis and transformation of this compound is a promising future direction.

The synthesis of this compound can involve hazardous reagents and energetic intermediates, such as those in diazotization-cyanation reactions. mdpi.com Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe handling of such reactions under conditions that would be risky in large-scale batch reactors. mt.com This enhanced control leads to better reproducibility and can improve product yields and purity. mt.com

Furthermore, multi-step syntheses involving this compound can be "telescoped" into a single continuous sequence. researchgate.net For example, a flow process could be designed for the catalytic reduction of the nitro group, followed immediately by an in-line extraction and a subsequent cross-coupling reaction on the iodo-substituent. This approach minimizes manual handling, reduces waste, and significantly shortens production times. researchgate.net The pharmaceutical industry has successfully adopted continuous manufacturing for producing active pharmaceutical ingredients (APIs), demonstrating the robustness and scalability of this technology. d-nb.inforesearchgate.net

Investigation of Photochemical and Electrochemical Synthetic Strategies

Modern synthetic methods powered by light and electricity offer unique and sustainable pathways for chemical transformations. The application of photoredox catalysis and electrosynthesis to this compound chemistry is an emerging trend.

Photochemical Strategies: Organic photoredox catalysis uses light to generate highly reactive single-electron transfer species under exceptionally mild conditions. sci-hub.se This opens up new reaction pathways that are often complementary to traditional thermal methods. For this compound, the carbon-iodine bond is a prime target for photoredox-mediated activation, enabling a wide range of cross-coupling reactions (C-C, C-N, C-S bond formation) without the need for high temperatures.

Electrochemical Strategies: Electrosynthesis provides a reagent-free method for oxidation and reduction, using electrons as a traceless and green "reagent". gla.ac.uk This is particularly relevant for the chemoselective reduction of the nitro group in this compound. By carefully controlling the electrode potential, it is possible to selectively reduce the nitro group to an amine while leaving the iodo and nitrile groups untouched. gla.ac.uk This avoids the use of stoichiometric metal hydrides or high-pressure hydrogenation. The integration of electrochemical cells into flow systems further enhances the control, efficiency, and scalability of these transformations. mdpi.comresearchgate.net

Bio-inspired Synthetic Routes and Biocatalysis Applications

Drawing inspiration from nature, chemists are increasingly turning to biocatalysis and bio-inspired systems to achieve unparalleled selectivity under environmentally benign conditions. This represents a significant future direction for the selective modification of this compound.

Biocatalysis: The use of isolated enzymes or whole-cell systems offers immense potential for the chemoselective transformation of this compound. Specifically, a class of enzymes known as nitroreductases could catalyze the reduction of the nitro group to an amino group with near-perfect selectivity, operating in aqueous media at ambient temperature and pressure. This would leave the versatile iodo and nitrile functionalities available for subsequent synthetic modifications. The development and engineering of robust nitroreductases with broad substrate tolerance is a key research goal.

Bio-inspired Catalysis: Research into bio-inspired synthetic catalysts seeks to mimic the efficiency and selectivity of enzymes. This involves designing small-molecule catalysts that can operate through similar mechanisms or within confined, enzyme-like pockets. For this compound, this could involve developing catalysts that selectively recognize and bind to the nitro group, facilitating its reduction in a complex molecular environment, reflecting a green chemistry approach to synthesis. mdpi.com

Advanced Derivatization for Novel Functional Molecules and Materials

The true value of this compound lies in its role as a versatile building block for the synthesis of complex, high-value functional molecules and materials. Future research will continue to exploit the orthogonal reactivity of its three functional groups.

The compound serves as a key intermediate for creating molecules with significant biological activity. For example, it is a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents. mdpi.com The nitro group can be reduced to an amine (forming 4-amino-2-iodobenzonitrile), which can then be further functionalized, while the iodo group can participate in palladium-catalyzed cross-coupling reactions to build molecular complexity. mdpi.com

In materials science, the functional groups of this compound are ideal handles for constructing conjugated organic materials. The iodo group is a classic substrate for reactions like the Sonogashira coupling to introduce alkyne units or the Suzuki coupling to form biaryl systems. acs.org These reactions are fundamental to the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The ability to sequentially functionalize the iodo and nitro groups allows for the precise tuning of the electronic and photophysical properties of the resulting materials. acs.org

Table 2: Advanced Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents/Catalyst | Resulting Moiety/Molecule | Application Area |

|---|---|---|---|---|

| Nitro Group | Reduction | SnCl₂, Fe/HCl, Catalytic Hydrogenation | 4-Amino-2-iodobenzonitrile mdpi.com | Medicinal Chemistry, Materials Synthesis |

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst acs.org | Biaryl compounds | Organic Electronics, Pharmaceuticals |

| Iodo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst acs.org | Aryl alkynes | Functional Materials, Synthetic Intermediates |

| Iodo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst acs.org | N-Aryl amines/anilines | Pharmaceuticals, Ligand Synthesis |

| Nitrile Group | Reduction | NiCl₂/NaBH₄, LiAlH₄ researchgate.net | Benzylamine derivatives | Synthetic Intermediates |

| Nitrile Group | Hydrolysis | Acid/Base | Benzoic acid derivatives | Synthetic Intermediates |

常见问题

Basic: What are the recommended methods for synthesizing 2-Iodo-4-nitrobenzonitrile with high purity?

Answer:

The synthesis typically involves nitration and iodination steps starting from benzonitrile derivatives. A common approach is:

- Step 1 : Nitration of 2-iodobenzonitrile using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Purification via recrystallization from ethanol or acetonitrile to achieve ≥95% purity .

- Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via -NMR (δ 8.2–8.6 ppm aromatic protons) and IR (CN stretch ~2230 cm) .

Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The nitro group’s electron-withdrawing effect enhances the iodine atom’s susceptibility to nucleophilic substitution (SAr).

- Steric Effects : The para-nitro group may hinder axial coordination in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Validate predictions with kinetic studies (e.g., monitoring reaction rates via LC-MS) and compare with experimental yields .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates .

- Waste Management : Segregate halogenated waste in labeled containers for professional disposal to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for cyanide-related symptoms (e.g., dizziness) due to nitrile hydrolysis .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Answer:

Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

- Standardize Conditions : Record -NMR in deuterated DMSO to minimize solvent shifts.

- High-Field NMR : Use 500 MHz+ instruments to resolve overlapping peaks (e.g., distinguishing nitro vs. cyano environments).

- Cross-Validation : Compare with computational spectra (e.g., ACD/Labs or ChemDraw simulations) and literature from peer-reviewed journals (avoid non-academic sources like BenchChem) .

Basic: What factors influence the stability of this compound under different storage conditions?

Answer:

Key stability factors include:

- Light Sensitivity : Degrades via photolytic C-I bond cleavage; store in amber glass at –20°C.

- Moisture : Hydrolysis of the nitrile group occurs in humid environments; use desiccants.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C; avoid heating without inert atmospheres .

Advanced: What strategies optimize the use of this compound as a precursor in heterocyclic synthesis?

Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to balance iodine substitution with nitro-group stability. For example, vary Pd catalyst loading (1–5 mol%) and base (KCO vs. CsCO) in Sonogashira couplings.

- In Situ Monitoring : Track intermediates via LC-MS to identify side reactions (e.g., nitro reduction).

- Post-Functionalization : After cross-coupling, reduce the nitro group to an amine using H/Pd-C for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。